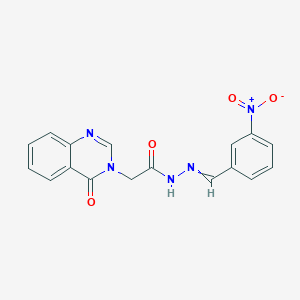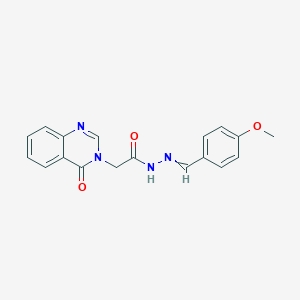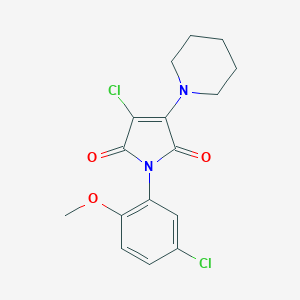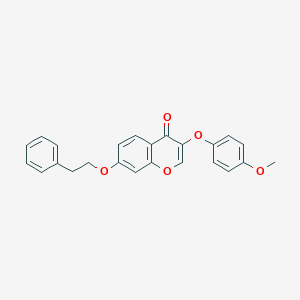![molecular formula C20H17N5S3 B380884 2-Ethyl-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine CAS No. 315694-01-0](/img/structure/B380884.png)
2-Ethyl-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C20H17N5S3 and its molecular weight is 423.6g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethyl-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Triazole derivatives are known for their wide range of medicinal applications. They have been used in approved drugs for various treatments such as diabetes (Sitagliptin), antipsychotics (Lorpiprazole), and anxiolytics (Alprazolam) . The compound could potentially be explored for similar pharmacological properties.
Antitumor Activity
Compounds with a [1,2,4]triazolo[1,5-a]pyrimidine moiety have been reported to exhibit antitumor properties . Research could be directed towards evaluating this compound’s efficacy in cancer treatment.
Neurological Disorders
Given that certain triazole derivatives are used in treating conditions like Alzheimer’s disease and insomnia , this compound may also hold potential in neuropharmacology.
Antimicrobial and Antiviral Applications
Triazine and triazole derivatives have shown antimicrobial and antiviral activities . The subject compound could be synthesized and tested for these biological activities.
Synthetic Chemistry
The synthesis of triazolo-based heterocycles is a field of interest in synthetic chemistry . This compound could serve as a model for developing new synthetic methodologies.
Anticancer Research
Some triazole derivatives have been designed and evaluated for their anticancer activity . This suggests a possible application for the compound within anticancer research.
Each of these fields presents a unique opportunity to explore the applications of 2-Ethyl-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine . Further research and experimentation would be necessary to fully understand and harness its potential.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These compounds can make specific interactions with different target receptors .
Mode of Action
Similar compounds have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This suggests that the compound may interact with its targets, leading to changes in their activity and potentially resulting in therapeutic effects.
Biochemical Pathways
Similar compounds have been found to inhibit enzymes involved in various biochemical pathways . For example, inhibition of carbonic anhydrase can affect the regulation of pH and fluid balance in the body, while inhibition of cholinesterase can affect neurotransmission .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its potential behavior in the body.
Result of Action
Similar compounds have been found to exhibit diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Eigenschaften
IUPAC Name |
2-ethyl-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5S3/c1-2-15-21-17-16(11-7-3-5-9-13(11)26-17)18(22-15)28-20-24-23-19-25(20)12-8-4-6-10-14(12)27-19/h4,6,8,10H,2-3,5,7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTCZUULKLAXKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C3=C(S2)CCCC3)C(=N1)SC4=NN=C5N4C6=CC=CC=C6S5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[4-(dimethylamino)benzylidene]-2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide](/img/structure/B380804.png)


![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenyl 3,4,5-trimethoxybenzoate](/img/structure/B380812.png)
![1-[(E)-(1-methylindol-3-yl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B380814.png)
![[3-(2-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] thiophene-2-carboxylate](/img/structure/B380815.png)





![3-[4-(hexyloxy)-3-methoxyphenyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B380824.png)